molecular formula C10H10F2O B15337437 1-Cyclopropyl-4-(difluoromethoxy)benzene

1-Cyclopropyl-4-(difluoromethoxy)benzene

Cat. No.: B15337437
M. Wt: 184.18 g/mol
InChI Key: UWPGHLMJQFOHPX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(difluoromethoxy)benzene is a benzene derivative substituted with a cyclopropyl group at the 1-position and a difluoromethoxy (-OCHF₂) group at the 4-position. The cyclopropyl group contributes steric bulk and metabolic stability, while the difluoromethoxy group enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated alkoxy substituents .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1-cyclopropyl-4-(difluoromethoxy)benzene

InChI

InChI=1S/C10H10F2O/c11-10(12)13-9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2H2

InChI Key

UWPGHLMJQFOHPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-4-(difluoromethoxy)benzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the reaction of 1-cyclopropyl-4-hydroxybenzene with difluoromethylating agents under specific conditions. The reaction often requires the presence of a base and a solvent, such as tetrahydrofuran (THF), to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 1-Cyclopropyl-4-(difluoromethoxy)benzene may involve large-scale synthesis using similar difluoromethylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-4-(difluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while substitution reactions can produce a wide range of substituted benzene derivatives .

Scientific Research Applications

1-Cyclopropyl-4-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biological pathways and processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

1-Cyclopropyl-4-(trifluoromethyl)benzene

  • Structure : Cyclopropyl (1-position) and trifluoromethyl (-CF₃, 4-position).
  • Key Properties :
    • Molecular Weight: 186.18 g/mol (C₁₀H₉F₃).
    • NMR Data: Distinct ¹⁹F NMR signal at -62.2 ppm for CF₃ group .
  • Comparison: The trifluoromethyl group (-CF₃) is more electron-withdrawing than difluoromethoxy (-OCHF₂), leading to reduced aromatic reactivity. Higher hydrophobicity (logP ~2.8) compared to difluoromethoxy analogs due to the non-polar CF₃ group .

1-(Cyclopropylmethyl)-4-methoxybenzene

  • Structure : Cyclopropylmethyl (1-position) and methoxy (-OCH₃, 4-position).
  • Key Properties :
    • Molecular Weight: 176.26 g/mol (C₁₁H₁₄O).
    • Applications: Used in fragrance synthesis (e.g., sassafras acetate) due to its stable aromatic methoxy group .
  • Comparison :
    • Methoxy (-OCH₃) is less electronegative than difluoromethoxy (-OCHF₂), resulting in lower oxidative stability.
    • The cyclopropylmethyl group introduces greater steric hindrance than a simple cyclopropyl substituent .

1-Bromo-4-(difluoromethoxy)benzene

  • Structure : Bromine (1-position) and difluoromethoxy (-OCHF₂, 4-position).
  • Key Properties :
    • Molecular Weight: 237.02 g/mol (C₇H₅BrF₂O).
    • Physical Data: Flash point = 92.6°C; vapor pressure = 0.4 mmHg at 25°C .
  • Comparison :
    • Bromine enhances electrophilic aromatic substitution reactivity compared to cyclopropyl.
    • Acts as a key intermediate in synthesizing pharmaceuticals and agrochemicals via Suzuki-Miyaura cross-coupling .

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene

  • Structure : Cyclopropyldifluoromethyl (1-position) and fluorine (4-position).
  • Key Properties: Molecular Weight: 186.17 g/mol (C₁₀H₈F₃). Applications: Potential use in agrochemicals due to fluorinated substituents .
  • Comparison :
    • The difluoromethyl group (-CF₂H) is less polar than difluoromethoxy (-OCHF₂), reducing hydrogen-bonding capacity.
    • Fluorine at the 4-position increases metabolic stability compared to hydrogen .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (1-/4-) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
1-Cyclopropyl-4-(difluoromethoxy)benzene Cyclopropyl / -OCHF₂ C₁₀H₁₀F₂O 196.19* Hypothetical pharmaceutical intermediate
1-Cyclopropyl-4-(trifluoromethyl)benzene Cyclopropyl / -CF₃ C₁₀H₉F₃ 186.18 Agrochemistry, material science
1-(Cyclopropylmethyl)-4-methoxybenzene Cyclopropylmethyl / -OCH₃ C₁₁H₁₄O 176.26 Fragrance synthesis
1-Bromo-4-(difluoromethoxy)benzene Br / -OCHF₂ C₇H₅BrF₂O 237.02 Cross-coupling reactions
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene -CF₂H / F C₁₀H₈F₃ 186.17 Agrochemical research

*Calculated value based on standard atomic weights.

Research Findings and Trends

  • Electronic Effects : Difluoromethoxy (-OCHF₂) substituents exhibit stronger electron-withdrawing effects than methoxy (-OCH₃) but weaker than trifluoromethyl (-CF₃), influencing reaction pathways in electrophilic substitutions .
  • Synthetic Utility : Brominated difluoromethoxy derivatives (e.g., 1-Bromo-4-(difluoromethoxy)benzene) are pivotal in constructing complex heterocycles via Pd-catalyzed couplings, achieving yields up to 93% .

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